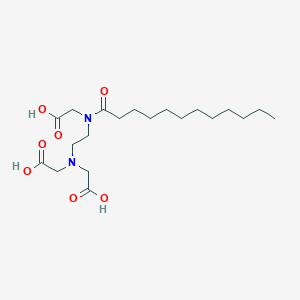
Lauroyl ethylenediamine triacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lauroyl ethylenediamine triacetic acid (LEDTA) is a chelating agent that is widely used in scientific research. It is a derivative of ethylenediamine tetraacetic acid (EDTA) and has similar properties. LEDTA is a white crystalline powder that is soluble in water and has a molecular weight of 407.5 g/mol.
Mécanisme D'action
Lauroyl ethylenediamine triacetic acid works by binding to metal ions and forming a stable complex. This complex is then excreted from the body. Lauroyl ethylenediamine triacetic acid has a high affinity for certain metal ions, such as calcium, magnesium, and zinc. It can also bind to other metal ions, such as iron and copper, but with lower affinity.
Effets Biochimiques Et Physiologiques
Lauroyl ethylenediamine triacetic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that require metal ions for their function. It has also been shown to decrease the concentration of certain metal ions in the blood, such as calcium and magnesium. Lauroyl ethylenediamine triacetic acid has also been shown to have antioxidant properties, which may be due to its ability to chelate metal ions that can promote oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Lauroyl ethylenediamine triacetic acid has several advantages for lab experiments. It is a highly specific chelating agent that can selectively remove certain metal ions from solutions. It is also water-soluble, which makes it easy to use in aqueous solutions. However, Lauroyl ethylenediamine triacetic acid has some limitations. It can only remove metal ions that are in a free or loosely bound state. It cannot remove metal ions that are tightly bound to proteins or other molecules. Lauroyl ethylenediamine triacetic acid can also interfere with certain assays that rely on metal ions for their function.
Orientations Futures
There are several future directions for research on Lauroyl ethylenediamine triacetic acid. One area of research is the development of new chelating agents that have higher affinity for certain metal ions. Another area of research is the use of Lauroyl ethylenediamine triacetic acid in the treatment of metal ion-related diseases, such as Wilson's disease and hemochromatosis. Lauroyl ethylenediamine triacetic acid may also have potential applications in the field of nanotechnology, where it could be used to remove metal ions from nanoparticles.
Méthodes De Synthèse
Lauroyl ethylenediamine triacetic acid can be synthesized by reacting lauroyl chloride with ethylenediamine and then treating the resulting product with triethylamine and sodium hydroxide. This process results in the formation of Lauroyl ethylenediamine triacetic acid as a white crystalline powder. The purity of the product can be improved by recrystallization from water.
Applications De Recherche Scientifique
Lauroyl ethylenediamine triacetic acid is widely used in scientific research as a chelating agent. It is used to remove metal ions from solutions, which can interfere with the accuracy of certain experiments. Lauroyl ethylenediamine triacetic acid is also used to study the role of metal ions in biological systems. For example, it has been used to study the role of calcium in muscle contraction and the role of zinc in insulin secretion.
Propriétés
Numéro CAS |
148124-42-9 |
|---|---|
Nom du produit |
Lauroyl ethylenediamine triacetic acid |
Formule moléculaire |
C20H36N2O7 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-[carboxymethyl-[2-[carboxymethyl(dodecanoyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C20H36N2O7/c1-2-3-4-5-6-7-8-9-10-11-17(23)22(16-20(28)29)13-12-21(14-18(24)25)15-19(26)27/h2-16H2,1H3,(H,24,25)(H,26,27)(H,28,29) |
Clé InChI |
IWNZUQBLGWBHIC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Autres numéros CAS |
148124-42-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



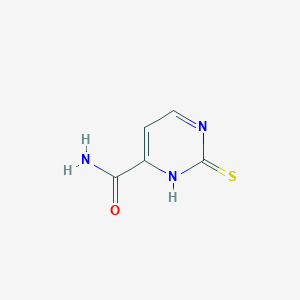
![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)
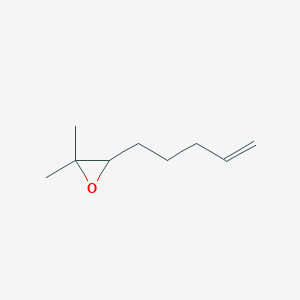
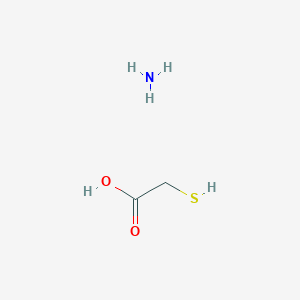
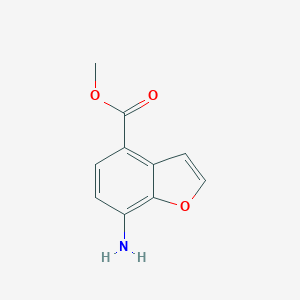
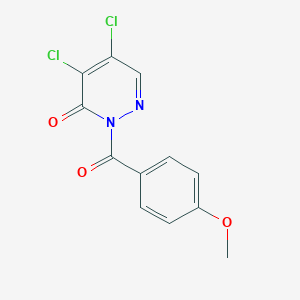
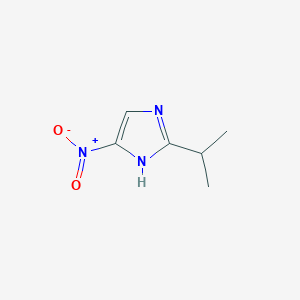
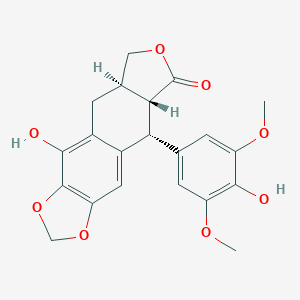
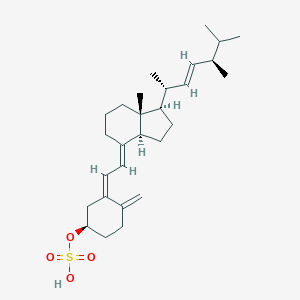
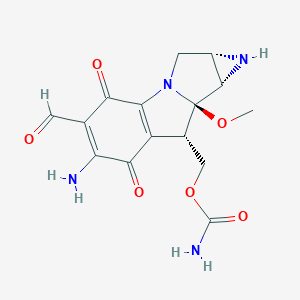
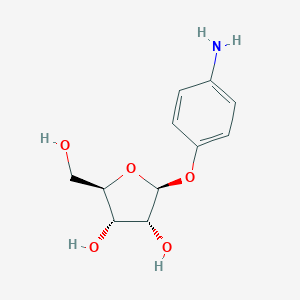
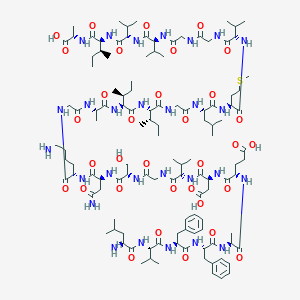
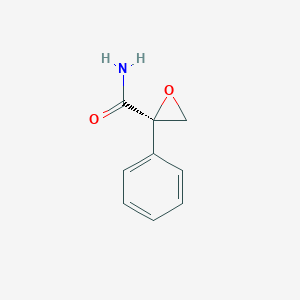
![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)